Product packaging for N-Isobutyryl-D-cysteine(Cat. No.:CAS No. 124529-07-3)

N-Isobutyryl-D-cysteine

Cat. No.: B054363
CAS No.: 124529-07-3
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-RXMQYKEDSA-N
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Description

Contextualization within Cysteine Derivative Research

Cysteine, a semi-essential amino acid, is distinguished by its thiol group, which is a focal point for a wide range of chemical modifications, leading to a diverse class of molecules known as cysteine derivatives. bachem.com These derivatives are explored for a multitude of purposes, including their roles in stabilizing peptide and protein structures through disulfide bridges, acting as intermediates in chemical synthesis, and their potential as therapeutic agents. bachem.comnih.govacs.org The modification of cysteine, such as the introduction of an N-isobutyryl group to form N-Isobutyryl-cysteine, alters its chemical properties, creating new avenues for research and application. nih.gov

The isobutyryl group, a bulky and hydrophobic moiety, can influence the molecule's interactions and self-assembly characteristics. researchgate.net Research into cysteine derivatives like N-Isobutyryl-D-cysteine is often aimed at understanding how these modifications affect molecular behavior, such as the formation of self-assembled monolayers (SAMs) on surfaces or their potential as antiviral and antifungal agents. researchgate.netnih.gov The study of these derivatives contributes to a deeper understanding of molecular interactions and the development of new materials and therapeutic strategies. nih.govrsc.org

Significance of Chirality in Biochemical and Analytical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and analytical science. wikipedia.orgnih.gov The two mirror-image forms of a chiral molecule are called enantiomers. azolifesciences.com In biological systems, this "handedness" is critical, as living organisms are composed of chiral molecules like amino acids (predominantly in the L-form) and sugars (predominantly in the D-form). wikipedia.orgazolifesciences.com This inherent chirality means that biological systems, particularly enzymes and receptors, can interact differently with the two enantiomers of a chiral compound. mdpi.compressbooks.pub

This stereoselectivity has profound implications. For instance, the physiological effects of a drug can be dependent on its chiral form, with one enantiomer being therapeutic while the other may be inactive or even harmful. nih.govmdpi.com Consequently, the ability to separate and analyze enantiomers is of paramount importance in pharmaceutical development and analytical chemistry. nih.govmdpi.com Techniques have been developed to distinguish between enantiomers, often involving the use of chiral selectors or derivatizing agents, such as N-isobutyryl-L-cysteine, to facilitate their separation and quantification. sigmaaldrich.comnih.gov

Evolution of Research on this compound Enantiomers

Research on the enantiomers of N-Isobutyryl-cysteine, both the D- and L-forms, has evolved to explore their distinct properties and interactions. Early interest often stemmed from their use as chiral derivatizing agents to separate other chiral molecules, like amino acids, using techniques such as high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov

More recent research has expanded to investigate the unique behaviors of each enantiomer, particularly in the realm of materials science and nanotechnology. Studies have focused on the formation of self-assembled monolayers (SAMs) of this compound and its L-counterpart on gold surfaces. researchgate.netacs.orgresearchgate.net These studies have revealed that the chirality of the molecule can influence the structure and properties of the resulting monolayer. researchgate.netresearchgate.net For example, research has shown that gold nanoparticles coated with either this compound or N-Isobutyryl-L-cysteine exhibit mirror-image optical activity. acs.orgscispace.com

Furthermore, the interactions of these chiral surfaces with biological entities have been a subject of investigation. For instance, studies have explored the stereoselective interactions between N-isobutyryl-cysteine enantiomers and other molecules, such as L-methotrexate, demonstrating that the chiral interface can differentiate between molecular enantiomers. rsc.org The differential adhesion and morphology of cells on surfaces coated with either the L- or D-enantiomer of N-isobutyryl-cysteine have also been observed, highlighting the sensitivity of biological systems to molecular chirality. nih.gov

Interactive Data Table: Properties of N-Isobutyryl-cysteine Enantiomers

PropertyThis compoundN-Isobutyryl-L-cysteine
CAS Number 124529-07-3 scbt.com124529-02-8 sigmaaldrich.comscbt.com
Molecular Formula C₇H₁₃NO₃S scbt.comC₇H₁₃NO₃S scbt.com
Molecular Weight 191.25 g/mol scbt.com191.25 g/mol scbt.com
Synonyms N-(2-Methylpropionyl)-D-cysteine scbt.comN-(2-Methylpropionyl)-L-cysteine sigmaaldrich.com
Primary Application in Research Chiral Reagent scbt.comChiral Derivatizing Agent scbt.com
Purity ≥97% scbt.com≥97.0% sigmaaldrich.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B054363 N-Isobutyryl-D-cysteine CAS No. 124529-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357425
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124529-07-3
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for N Isobutyryl D Cysteine

Established Synthetic Pathways for N-Isobutyryl-D-cysteine

The creation of this compound is a cornerstone for its various applications. Established methods ensure a reliable supply of this chiral molecule for research and development.

Enantioselective Synthesis Approaches for this compound

The primary route for synthesizing this compound involves the reaction of D-cysteine with isobutyryl chloride. This reaction is typically conducted in an aqueous medium with a base, such as sodium hydroxide, to facilitate the formation of the desired N-acylated product. Precise control of the reaction temperature is crucial to optimize the yield and purity of the final compound. This method leverages the readily available and enantiomerically pure starting material, D-cysteine, to ensure the stereospecificity of the product. The isobutyryl group serves to protect the amino group of the cysteine molecule. scbt.com

Synthesis of Conjugates and Derivatives of N-Isobutyryl-cysteine for Research Applications

The versatility of N-Isobutyryl-cysteine extends to its use in the synthesis of more complex molecules and conjugates for various research purposes. For instance, novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates have been designed and synthesized. nih.gov These efforts highlight the adaptability of the N-isobutyryl-cysteine scaffold for creating new chemical entities with specific functionalities. nih.gov The synthesis of such conjugates often involves standard peptide coupling techniques or other well-established organic chemistry reactions. The ability to create these derivatives is essential for exploring new applications, such as in the development of bioactive molecules. nih.govmdpi.com

Advanced Derivatization Strategies Utilizing this compound

The unique properties of this compound, particularly its chirality and thiol group, make it an invaluable reagent in several advanced analytical and material science applications.

Pre-column Derivatization for Chiral Analysis (e.g., OPA/N-Isobutyryl-cysteine Systems)

A significant application of this compound is in the chiral separation of amino acids using high-performance liquid chromatography (HPLC). It is employed as a chiral derivatizing agent in combination with o-phthalaldehyde (B127526) (OPA). shimadzu.eusigmaaldrich.comnih.gov This pre-column derivatization process forms fluorescent diastereomers that can be readily separated on a reversed-phase column. lcms.czresearchgate.net

The reaction involves mixing the amino acid sample with a solution of OPA and N-Isobutyryl-cysteine. shimadzu.eunih.gov The resulting derivatives exhibit different retention times, allowing for the quantification of D- and L-amino acids. shimadzu.eu This method is noted for its simplicity, sensitivity, and accuracy, making it a valuable tool in fields requiring the analysis of amino acid enantiomers. nih.govlcms.cz The stability of the OPA derivatives can be a concern, but automated in-needle derivatization procedures have been developed to overcome this issue. nih.gov

Table 1: Optimized Conditions for OPA/NIBC Derivatization

Parameter Condition
OPA Concentration 2 mg/mL
NIBC Concentration 1 mg/mL
Reaction Time 1.5 minutes
Detection Fluorescence (Ex: 338 nm, Em: 455 nm)

Data sourced from a study on D/L-amino acid separation. shimadzu.eu

N-Isobutyryl-cysteine in Self-Assembled Monolayer (SAM) Formation on Surfaces

N-Isobutyryl-cysteine has been successfully used to form self-assembled monolayers (SAMs) on gold (Au(111)) surfaces. nih.govacs.org These monolayers are created by immersing the gold substrate in an aqueous solution of N-Isobutyryl-cysteine. nih.gov The structure of these SAMs is highly sensitive to the pH of the solution. nih.govacs.org

At a pH of 5, a close-packed lamellar structure is observed. nih.gov However, changing the pH to 7 leads to a complete shift to a loose-packed perpendicular phase. nih.govacs.org This phase transition is attributed to the deprotonation of the carboxylic acid groups, leading to different intermolecular interactions and interactions with the gold surface. nih.gov The potential-induced phase transitions of these monolayers have also been investigated using in-situ electrochemical scanning tunneling microscopy (EC-STM), revealing further structural changes under electrochemical control. researchgate.net

Table 2: pH-Dependent Structural Phases of N-Isobutyryl-cysteine SAMs on Au(111)

pH Structural Phase
5 Close-packed lamellar
7 Loose-packed perpendicular

Based on findings from scanning tunneling microscopy studies. nih.govacs.org

Nanoparticle Surface Functionalization with Chiral N-Isobutyryl-cysteine

The functionalization of nanoparticles with chiral molecules like N-Isobutyryl-cysteine is a burgeoning area of research. researchgate.net Gold nanoparticles have been successfully coated with both N-isobutyryl-L-cysteine and this compound. acs.orgnih.gov The synthesis involves the reduction of a gold salt in the presence of the corresponding N-Isobutyryl-cysteine enantiomer. acs.org

These functionalized nanoparticles, with mean particle sizes smaller than 2 nm, are highly soluble in water and exhibit chiroptical properties that can be studied using techniques like vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy. acs.orgnih.gov The conformation of the adsorbed N-Isobutyryl-cysteine on the nanoparticle surface has been investigated using density functional theory (DFT) calculations, which suggest that the carboxylate group interacts with the gold surface in addition to the sulfur atom. acs.orgresearchgate.net These chiral nanoparticles have potential applications in areas such as biosensing and asymmetric catalysis. mdpi.com For instance, nanoparticles functionalized with N-isobutyl-L(D)-cysteine have been shown to inhibit the fibrillation of amylin, a peptide associated with type 2 diabetes. mdpi.com

Analytical Applications and Methodological Advancements Involving N Isobutyryl D Cysteine

Enantioselective Separation and Quantification of Amino Acids

The primary analytical application of N-Isobutyryl-D-cysteine is in the chiral separation of amino acids. By reacting with a mixture of amino acid enantiomers, it forms diastereomeric derivatives that possess different physicochemical properties, enabling their separation.

High-Performance Liquid Chromatography (HPLC) with N-Isobutyryl-cysteine Derivatization

N-Isobutyryl-cysteine is widely used for the pre-column derivatization of amino acids for HPLC analysis. The most common method involves reacting the amino acids with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-Isobutyryl-L-cysteine (IBLC) or this compound (NIBC). lcms.cznih.gov This reaction rapidly forms highly fluorescent isoindole derivatives. nih.gov The introduction of the bulky isobutyryl group and the inherent chirality of the cysteine moiety create sufficient stereochemical differences between the resulting diastereomers for them to be resolved on common reversed-phase HPLC columns, such as C18 or pentafluorophenyl phases. lcms.cznih.gov

This derivatization enhances the chromatographic behavior and allows for sensitive fluorescence detection, making it possible to quantify even trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov Automated pre-column derivatization systems have been developed to improve the reproducibility and throughput of this method, as the OPA derivatives can have limited stability. lcms.cznih.gov By using N-Isobutyryl-L-cysteine and this compound in separate analyses, chemists can confirm peak purity and identity. researchgate.net For instance, a method using an Agilent Poroshell HPH-C18 column with fluorescence detection achieved detection limits in the range of 0.04–0.15 pmol/µL for standard amino acid solutions. lcms.cz

ParameterHPLC Method with OPA/IBLC Derivatization
Derivatizing Agents o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) lcms.cz
Column Agilent Poroshell HPH-C18 lcms.cz
Detection Fluorescence Detector (FLD) lcms.cz
Application Fully automated precolumn derivatization for enantioseparation of amino acids. lcms.cz
Performance Retention Time Precision (n=6): < 0.1 % lcms.cz
Peak Area Precision (n=6): < 3.0 % lcms.cz
Detection Limits (S/N=3): 0.04–0.15 pmol/µL lcms.cz
Analysis Time Separation of derivatized primary proteinogenic amino acids took 35 minutes. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Metabolomics

The field of metabolomics, which aims to comprehensively analyze metabolites in biological systems, faces a significant challenge in resolving chiral molecules. nih.govrsc.org Derivatization with N-Isobutyryl-cysteine combined with LC-MS has emerged as a powerful strategy for chiral metabolomics. nih.govsemanticscholar.org This indirect approach involves converting enantiomers into diastereomers, which can then be separated on standard achiral columns and detected by mass spectrometry. rsc.org

Determination of D- and L-Amino Acids in Complex Biological Matrices

The derivatization method using OPA and N-Isobutyryl-cysteine has been successfully applied to the analysis of D- and L-amino acids in a wide variety of complex biological samples. The presence and relative abundance of D-amino acids are of increasing interest as they are recognized as important bioactive compounds and potential biomarkers. nih.gov

Researchers have used this HPLC-based method to quantify free D-amino acids in plants, including coniferous and deciduous trees, fruits, and legumes. nih.govsigmaaldrich.com In these studies, D-amino acids such as D-Asp, D-Asn, D-Glu, D-Gln, D-Ser, and D-Ala were detected in most plant samples, typically at levels of 0.2% to 8% relative to their L-counterparts. nih.gov The method has also been used to analyze fermented food products like vinegar and other liquors, revealing differences in the profiles of D- and L-amino acids. lcms.czjst.go.jp Furthermore, it has been employed for the analysis of amino acids in human biological fluids, such as plasma, which is crucial for studying their role in the glutamatergic system and as potential biomarkers for diseases. mdpi.comresearchgate.net

Biological MatrixDetected D-Amino AcidsAnalytical TechniqueReference
Plants (various)D-Asp, D-Asn, D-Glu, D-Gln, D-Ser, D-Ala, D-Pro, D-Val, D-Leu, D-LysHPLC-FLD with OPA/NIBC derivatization nih.gov
Vinegar Various D- and L-amino acidsHPLC-FLD with OPA/IBLC derivatization lcms.cz
Liquor Samples 37 proteinogenic D/L-amino acidsHPLC-FLD with OPA/NIBC derivatization jst.go.jp
Human Plasma D-Serine, L-serine, L-glutamate, L-glutamine, glycineHPLC-FLD with OPA/N-isobutyryl-L-cysteine derivatization researchgate.net
Hepatocellular Carcinoma Patients Thr, Ala, Tyr, Val, PheHPLC-FLD with OPA/N-isobutyryl-L-cysteine derivatization mdpi.com

Chiral Recognition and Stereochemical Analysis in Research

Beyond quantitative analysis, this compound serves as a probe for investigating molecular chirality and stereochemistry.

Application in Investigating Absolute Configuration

Determining the absolute configuration (the specific 3D arrangement of atoms) of a chiral molecule is a fundamental task in chemistry. N-Isobutyryl-cysteine can be used as a chiral derivatizing agent to help determine the absolute configuration of other molecules, such as selenomethionine. sigmaaldrich.com The formation of diastereomers with a known chiral agent like N-Isobutyryl-cysteine allows for the separation of the enantiomers of the target compound. By comparing the chromatographic or spectroscopic properties of these separated diastereomers with standards or theoretical models, the absolute configuration of the original enantiomers can be deduced. acs.orgresearchgate.net This principle is also applied in techniques like vibrational circular dichroism (VCD), where the interaction with N-Isobutyryl-cysteine helps in assigning the stereochemistry of the analyte. acs.org

Spectroscopic Characterization of N-Isobutyryl-cysteine Interactions (e.g., VCD Spectroscopy)

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for studying the structure of chiral molecules. unige.ch The interaction of N-Isobutyryl-cysteine enantiomers with other materials, particularly metal surfaces, has been extensively studied using VCD. acs.orgscispace.com

When this compound and its L-enantiomer are used to protect gold nanoparticles, they form chiral nanostructures. acs.org The VCD spectra of these nanoparticle-adsorbate complexes show a mirror-image relationship between the two enantiomers, providing direct information about the structure of the adsorbed molecules. acs.orgunige.ch By comparing experimental VCD spectra with those calculated using density functional theory (DFT), researchers can propose the preferential conformation of the N-Isobutyryl-cysteine molecule on the gold surface. acs.orgfrontiersin.orgresearchgate.net These studies have suggested that the molecule interacts with the gold surface through both its sulfur atom and its carboxylate group, creating a "chiral footprint" on the metal core. acs.orgfrontiersin.org This application of VCD demonstrates its utility in elucidating the detailed structural and conformational aspects of chiral molecules at interfaces. unige.ch

Method Validation and Analytical Performance Evaluation in Chiral Separations

The validation of analytical methods is a critical step in ensuring the reliability and accuracy of results, particularly in the challenging field of chiral separations. For N-acyl-cysteine derivatives, including this compound, robust validation demonstrates a method's suitability for its intended purpose, which often involves the quantification of enantiomeric impurities or the separation of chiral analytes in complex matrices. While specific, detailed validation reports for methods where this compound is the primary analyte are not extensively documented in publicly available literature, the principles and performance of closely related methods, particularly those using its enantiomer, N-isobutyryl-L-cysteine (IBLC), as a chiral derivatizing agent, provide significant insight into the analytical performance that can be expected.

These methods are designed to separate and quantify D-amino acids after derivatization, and their validation encompasses several key performance characteristics, including linearity, sensitivity (limit of detection and quantitation), precision, and accuracy (recovery).

Detailed research findings from studies utilizing N-isobutyryl-L-cysteine for the chiral separation of amino acids highlight the performance of these analytical methods. For instance, a high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the simultaneous determination of various neuroactive amino acids, including D-serine. This method employed a combination of o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine for derivatization. ajpaonline.com

In another study, an automated pre-column derivatization method using OPA and chiral thiols like N-isobutyryl-L-cysteine was optimized for assessing the enantiomeric purity of amino acids. nih.gov This method demonstrated the ability to detect D-amino acid impurities in L-amino acid samples at very low levels. The validation of this method included determining the limit of quantitation and assessing the recovery of the minor enantiomer. nih.gov The limit of quantitation for the enantiomeric impurity was found to be 0.04%. nih.gov

The following tables summarize the analytical performance data from such validated methods.

Table 1: Linearity and Quantitation Limits for Amino Acids Derivatized with N-Isobutyryl-L-cysteine/OPA

AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Quantitation (LOQ)Source
D-SerineNot specifiedNot specified0.04% (as impurity) nih.gov
L-SerineNot specifiedNot specifiedNot specified nih.gov
GlycineNot specifiedNot specifiedNot specified ajpaonline.com
L-GlutamineNot specifiedNot specifiedNot specified ajpaonline.com
L-GlutamateNot specifiedNot specifiedNot specified ajpaonline.com

Table 2: Recovery of Minor Enantiomers in Chiral Amino Acid Analysis

Amino AcidSpike Level (% of major enantiomer)Recovery (%)Relative Standard Deviation (RSD, %)Source
D-Alanine in L-Alanine0.04%92.3%1.7% nih.gov
D-Phenylalanine in L-Phenylalanine0.04%113.3%8.2% nih.gov
D-Leucine in L-Leucine0.04%104.9%3.5% nih.gov

The derivatization conditions for reactions involving o-phthalaldehyde (B127526) and N-isobutyryl-L-cysteine have been optimized to ensure reliable analysis of amino acids. scispace.com The robustness of such methods makes them suitable for routine quality control in pharmaceutical analysis. scispace.com Furthermore, the combination of N-isobutyryl-L-cysteine with OPA has been shown to be effective for the analysis of amino acids in various food and beverage samples, demonstrating the broad applicability of this analytical approach. acs.org

While the data presented primarily details the use of the L-enantiomer for derivatization, the fundamental principles of chromatography and method validation are directly applicable to methods involving this compound. The successful separation and quantification of D-amino acids as derivatives of IBLC underscores the potential for developing and validating robust methods for the analysis of this compound itself, or for its use as a chiral derivatizing agent.

Biological and Biochemical Research Insights into N Isobutyryl D Cysteine

Role in Redox Homeostasis and Oxidative Stress Research

The thiol group in N-Isobutyryl-D-cysteine is central to its biochemical activity, particularly in the context of cellular redox balance. Thiol-containing compounds are crucial for maintaining redox homeostasis and protecting cells from damage caused by oxidative stress. nih.govnih.gov

This compound (NIBC) and the well-known antioxidant N-Acetyl-L-cysteine (NAC) are both N-acylated derivatives of cysteine, but they exhibit notable differences in their properties and mechanisms.

NIBC is recognized as a potent antioxidant that functions by scavenging free radicals, thereby reducing oxidative stress and protecting cells from reactive oxygen species (ROS). Its isobutyryl group is thought to enhance its stability and bioavailability when compared to other cysteine derivatives like NAC. nih.gov In contrast, NAC's primary antioxidant effect stems from its role as a precursor to reduced glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govmdpi.com NAC also possesses the ability to directly scavenge certain reactive species and break disulfide bonds in proteins, which contributes to its antioxidant capacity. nih.govmdpi.com

Studies on new N-isobutyryl derivatives have suggested they may have greater bioavailability than their acetyl counterparts, like NAC. nih.gov Both NIBC and NAC are considered chemically inert as enzyme substrates due to their N-acylation. However, the smaller acetyl group on NAC may give it an advantage in membrane permeability compared to the bulkier isobutyryl group on NIBC.

FeatureThis compound (NIBC)N-Acetyl-L-cysteine (NAC)
Primary Antioxidant Mechanism Functions as a potent direct antioxidant, scavenging free radicals. Acts as a precursor for glutathione (GSH), a key cellular antioxidant. nih.gov
Structural Modification Features an isobutyryl group attached to the amino acid. Features an acetyl group attached to the amino acid. nih.gov
Bioavailability The isobutyryl group may enhance stability and bioavailability. nih.govClinically established, though bioavailability can be a limiting factor. nih.gov
Direct Scavenging Exhibits direct free radical scavenging activity. Can directly scavenge some oxidant species like NO2 and HOX. nih.gov
Membrane Permeability The larger isobutyryl group may result in lower membrane permeability compared to NAC. The smaller acetyl group may enhance membrane permeability.

Research has confirmed the free radical-scavenging capabilities of N-isobutyryl-cysteine derivatives through various testing methods. In one study, four newly synthesized N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates were evaluated for their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govdntb.gov.ua The results indicated that most of these new derivatives demonstrated free radical-scavenging activities comparable to Trolox, a well-known antioxidant standard, and consistently superior to that of NAC. nih.gov This highlights the potential of the N-isobutyryl modification in designing effective antioxidant compounds. nih.govscirp.org

Biological Interactions and Chiral Specificity

Chirality, or the "handedness" of a molecule, is a fundamental property in biology, as living systems are built from homochiral molecules like L-amino acids and D-sugars. acs.orgmdpi.com The chiral nature of N-Isobutyryl-cysteine plays a critical role in its interactions with cells and biomolecules, leading to stereospecific effects where the D- and L-enantiomers elicit different biological responses. acs.orgmdpi.com

The way cells respond to a material's surface can be profoundly influenced by the surface's chirality. Studies using self-assembled monolayers (SAMs) of N-Isobutyryl-L-cysteine (L-NIBC) and this compound (D-NIBC) have provided significant insights into this phenomenon.

When fibroblast cells were cultured on these chiral surfaces, a notable difference in adhesion was observed. mdpi.comresearchgate.net In serum-containing media, significantly more cells adhered to the L-NIBC surface compared to the D-NIBC surface. researchgate.net The cells on the L-surface also showed a greater tendency to deform and spread out. mdpi.com This difference in cell adhesion is thought to be related to the stereoselective adsorption of proteins from the serum onto the chiral surfaces, with more protein adsorbing to the L-Cys surface, which in turn facilitates better cell attachment. researchgate.net

The nervous system exhibits a high degree of chiral sensitivity. nih.gov Research into the interaction of neurons with chiral surfaces has revealed that this sensitivity can regulate neuronal cell behavior. mdpi.comnih.gov While many non-neuronal cells, such as fibroblasts and immune cells, show better attachment to surfaces coated with the natural L-enantiomer of cysteine or its derivatives, neurons display an opposite and striking preference. researchgate.netnih.gov

Studies have shown that exposure to surfaces coated with L-cysteine inhibited and reduced neuronal attachment more severely than surfaces coated with D-cysteine. nih.govacs.org Neuronal growth on L-cysteine surfaces was characterized as reduced and degenerated. nih.govacs.org This suggests that for neuronal cells, the D-enantiomer may provide a more permissive substrate for growth and attachment, highlighting that the biological effect of a chiral molecule is highly dependent on the specific cell type it interacts with. nih.gov

The interaction between immune cells and artificial surfaces is crucial for the biocompatibility of materials. Research using NIBC enantiomers as a model system has demonstrated that surface chirality significantly influences immune cell behavior. acs.org

In a study investigating the adhesion of macrophages and neutrophils on surfaces modified with either L-NIBC or D-NIBC, both cell types showed distinct differences in their adhesion and activation. acs.org Significantly fewer macrophages and neutrophils adhered to the D-NIBC modified surfaces compared to the L-NIBC surfaces. acs.org For instance, the number of adhered macrophages on D-NIBC surfaces was (1.3 ± 0.7) × 10⁴ cm⁻², whereas on L-NIBC surfaces it was (5.8 ± 3.1) × 10⁴ cm⁻². acs.org This stereospecific interaction suggests that the D-enantiomer surfaces are more biocompatible, as they may help to decrease the immunological reaction from the body. acs.org This effect is believed to arise from specific chemical interactions between the chiral moieties on the surface and the chiral biomolecules on the cell surface, which trigger different cellular signals. acs.org

Cell TypeResponse to L-NIBC SurfaceResponse to D-NIBC SurfaceKey Finding
Fibroblasts Higher cell adhesion and spreading. mdpi.comresearchgate.netLower cell adhesion. researchgate.netCells adhere better to the natural L-amino acid configuration. researchgate.net
Neurons Inhibited attachment, reduced and degenerated growth. nih.govacs.orgLess inhibition of attachment compared to the L-surface. nih.govacs.orgNeurons show a reverse preference, with D-surfaces being more permissive for growth. nih.gov
Macrophages Higher adhesion count (5.8 ± 3.1) × 10⁴ cells/cm². acs.orgLower adhesion count (1.3 ± 0.7) × 10⁴ cells/cm². acs.orgD-surfaces may reduce immune cell adhesion, suggesting better biocompatibility. acs.org
Neutrophils Higher adhesion and activation. acs.orgLower adhesion and activation. acs.orgSimilar to macrophages, neutrophils show less adhesion to D-surfaces. acs.org

Modulation of Biological Processes and Pathways

Investigations into Antifungal Activity of this compound and its Analogs

Research has explored the in vitro antifungal properties of this compound and its stereoisomer, N-Isobutyryl-L-cysteine, against various fungal species. Studies investigating a range of cysteine derivatives have shown that their effectiveness is highly dependent on the specific fungal strain being tested.

One study examined the antifungal activity of this compound, N-Isobutyryl-L-cysteine, and other cysteine analogs against 20 isolates of Zygomycetes from 16 different genera. nih.gov The results indicated that cysteine and its derivatives led to significant growth inhibition in most of the strains studied, with some isolates experiencing a complete halt in growth at a concentration of 10 mM. nih.gov Specifically, this compound (NIDC) and N-isobutyryl-L-cysteine (NILC) demonstrated antifungal effects against species belonging to the order Mucorales, where they caused reduced hyphal growth. researchgate.net

However, in studies against clinically relevant Scedosporium species, the efficacy of these compounds varied. A 2016 study using the CLSI M38-A2 broth microdilution method found that this compound was ineffective against the tested Scedosporium spp. within the investigated concentration range. graphyonline.comresearchgate.net In contrast, its analog, N-Isobutyryl-L-cysteine, showed antifungal activity, but only against a single strain of Scedosporium aurantiacum. graphyonline.comresearchgate.net Other cysteine derivatives, such as L-cysteine-methyl ester hydrochloride, proved to be more broadly effective in these particular tests. graphyonline.comresearchgate.net

These findings highlight the specificity of the antifungal action of this compound and its analogs, with demonstrated activity against certain Zygomycetes but limited to no effect against the tested Scedosporium species. nih.govgraphyonline.comresearchgate.net

Interactive Table: Summary of Antifungal Activity for Cysteine Derivatives

CompoundTarget FungiObserved EffectReference
This compoundZygomycetes (Mucorales)Reduced hyphal growth nih.govresearchgate.net
This compoundScedosporium spp.Ineffective in the investigated concentration range graphyonline.comresearchgate.net
N-Isobutyryl-L-cysteineZygomycetes (Mucorales)Reduced hyphal growth; severe changes in colony morphology at 10 mM nih.gov
N-Isobutyryl-L-cysteineScedosporium aurantiacumExhibited antifungal activity against one strain graphyonline.comresearchgate.net
L-cysteineZygomycetesStrong inhibition; severe changes in colony morphology at 10 mM nih.gov
N-acetyl-cysteineZygomycetesStrong inhibition; induced dramatic modifications in hyphae structure at 10 mM nih.gov

Anti-HIV Properties of N-Isobutyryl-L-cysteine Conjugates: Analogous Research Context

While direct research on the anti-HIV properties of this compound is limited, analogous studies on its L-cysteine counterpart provide valuable context. Researchers have designed and synthesized novel conjugates of N-Isobutyryl-L-cysteine with 2-mercaptoethylamine (MEA), also known as cysteamine, to evaluate their potential therapeutic applications. nih.gov

A study demonstrated that these N-isobutyryl derivatives possess anti-HIV properties when tested in human monocyte-derived macrophages infected in vitro. nih.gov The rationale for developing these isobutyryl forms was based on the expectation that they would have greater bioavailability compared to their acetyl analogs, such as N-acetyl-cysteine (NAC). nih.gov In addition to their antiviral activity, most of the synthesized N-Isobutyryl-L-cysteine/MEA conjugates were found to have significant free radical-scavenging capabilities. nih.gov The research suggests that these N-isobutyryl derivatives could be useful in the context of HIV infection due to this combination of antioxidant and anti-HIV activities. nih.gov

Enzymatic Formation of N-Isobutyryl-L-cysteine by Acyl-CoA Synthetase: Mechanistic Studies

The formation of N-Isobutyryl-L-cysteine has been observed in mechanistic studies involving acyl-CoA synthetase, an enzyme that typically catalyzes the ligation of a fatty acid with coenzyme A (CoA). nih.gov In a surprising discovery, researchers found that when L-cysteine was used as a substrate instead of CoA in the presence of isobutyric acid, the acyl-CoA synthetase AcsA produced N-Isobutyryl-L-cysteine. nih.govresearchgate.net This demonstrated an unexpected ability of the enzyme to form a carbon-nitrogen (amide) bond rather than its usual carbon-sulfur (thioester) bond. nih.gov

Further investigation into this novel catalytic activity revealed a proposed two-step mechanism:

Enzymatic Formation of an Intermediate : The enzyme first catalyzes the formation of an S-acyl-L-cysteine intermediate (S-isobutyryl-L-cysteine). nih.gov

Chemical Acyl Transfer : This is followed by a subsequent chemical (non-enzymatic) S→N acyl transfer within the intermediate molecule, which results in the final, more stable N-Isobutyryl-L-cysteine product. nih.gov

This unique peptide bond synthesis, involving both an enzymatic reaction and a subsequent chemical rearrangement, was a novel discovery for this class of adenylate-forming enzymes. nih.gov The structure of the product was confirmed through methods including liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

Implications for Cysteine Metabolism in Health and Disease States

The modification of cysteine, as seen in this compound, has potential implications for the broader landscape of cysteine metabolism, which is crucial for cellular health and is often dysregulated in disease. nih.gov Intracellular L-cysteine is a vital amino acid that serves as a building block for proteins and as a precursor for the synthesis of several critical molecules, including glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). nih.govnih.gov The availability of cysteine is the rate-limiting step for the synthesis of GSH, a primary antioxidant responsible for neutralizing oxidative damage. nih.gov

Given this central role, any alteration to the cysteine molecule could affect its metabolic fate. The attachment of an isobutyryl group to the amine of cysteine creates an N-acylated derivative. This modification could influence the molecule's stability, solubility, and transport across cell membranes, potentially altering its bioavailability for key metabolic pathways. For instance, the acylation prevents the cysteine moiety from being directly incorporated into proteins.

Dysregulated cysteine metabolism is associated with numerous pathological conditions, including neurodegenerative disorders and kidney disease. nih.govmdpi.com The cellular balance of cysteine and its metabolites is tightly controlled, as an excess of cysteine can be toxic. mdpi.com The formation of N-acylated derivatives like N-Isobutyryl-cysteine from metabolic intermediates such as isobutyryl-CoA could represent a metabolic pathway that modulates the pool of free cysteine. researchgate.net Isobutyryl-CoA itself is an intermediate in the catabolism of the amino acid valine. researchgate.net Therefore, the enzymatic or non-enzymatic formation of N-Isobutyryl-cysteine could link the metabolic state of valine and fatty acids to cysteine availability and redox homeostasis, with potential consequences for health and disease. researchgate.netnih.gov

Preclinical Investigations and Therapeutic Potential Mechanisms

Pharmacological Studies on Biological Stability and Bioavailability

The effective delivery of cysteine to target tissues is a key goal in the development of therapies for conditions associated with oxidative stress. The modification of the cysteine molecule, such as through N-acylation, is a strategy to improve its pharmacokinetic profile.

Direct comparative pharmacokinetic data for N-Isobutyryl-D-cysteine is limited in the available scientific literature. However, studies on related compounds provide valuable insights. For instance, N-isobutyryl derivatives of L-cysteine are expected to possess greater bioavailability than their acetyl counterparts nih.gov. This is attributed to the increased lipophilicity of the isobutyryl group, which may enhance absorption.

Furthermore, research comparing the stereoisomers of N-acetylcysteine (NAC) has shown significant differences in their pharmacokinetic profiles. Following intragastric administration in rats, D-NAC achieved substantially higher plasma concentrations than L-NAC. This difference is likely due to the fact that L-NAC is readily hydrolyzed by enzymes in most tissues, whereas D-NAC is resistant to this enzymatic hydrolysis, allowing more of the intact compound to enter systemic circulation.

Table 1: Comparative Plasma Concentrations of N-Acetylcysteine (NAC) Isomers After Intragastric Administration in Rats

CompoundDosePlasma Concentration (approx.)
L-NAC1.1 mmol/day/kg~3 µM
D-NAC1.1 mmol/day/kg~60 µM

This data is derived from studies on N-acetylcysteine and is used to infer the potential behavior of N-isobutyryl-cysteine isomers.

The enhanced stability of the D-enantiomer of NAC to hydrolysis has significant implications for its oral administration and systemic delivery. The ability of D-NAC to largely bypass enzymatic degradation in the gut and liver suggests that this compound could also be an effective orally administered agent. This would allow for sustained systemic levels of the compound, which is crucial for mitigating widespread oxidative stress. By delivering a stable form of cysteine that can be distributed throughout the body, this compound holds promise for the treatment of chronic conditions characterized by oxidative damage.

Mechanistic Exploration of Protective Effects

The protective effects of cysteine derivatives are multifaceted, involving direct antioxidant actions and modulation of cellular pathways. The chirality of the cysteine molecule can influence these mechanisms.

Studies have demonstrated that N-acetylcysteine isomers can protect against oxygen-induced lung injury in rats. Both L-NAC and D-NAC were found to be protective when administered intravenously. However, consistent with its pharmacokinetic profile, only D-NAC showed a significant protective effect when administered intragastrically. This suggests that the protective effect is dependent on achieving sufficient systemic concentrations of the compound. The mechanism of protection in this model is thought to be related to direct antioxidant and radical scavenging activities, as D-NAC is not a precursor for glutathione (B108866) synthesis. This provides a strong rationale for investigating this compound in the context of acute lung injury, where oral administration could be a viable therapeutic route.

The central nervous system is particularly vulnerable to oxidative stress, and neurodegenerative diseases are often associated with an imbalance in redox homeostasis. Research into the chiral-dependent effects of cysteine has revealed that the D-enantiomer may have distinct neuroprotective properties.

While L-cysteine is a crucial amino acid, elevated levels can be neurotoxic. In contrast, studies have suggested that D-cysteine may be less toxic and, in some contexts, more protective. For example, in studies involving cysteine-modified selenium nanoparticles, the D-cysteine enantiomer was more effective at inhibiting the aggregation of amyloid-beta fibrils, a hallmark of Alzheimer's disease. Furthermore, these D-cysteine modified nanoparticles were more effective in protecting cells against oxidative stress. These findings highlight the potential for developing D-cysteine-based therapies for neurodegenerative conditions. The use of an N-isobutyryl group could further enhance the delivery of D-cysteine to the brain.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of N-acyl-cysteine derivatives is influenced by the nature of the acyl group. SAR studies aim to understand how modifications to this part of the molecule affect its therapeutic properties.

While specific SAR studies on this compound are not widely available, research on related compounds provides some insights. For example, a study on N-isobutyryl-L-cysteine/MEA conjugates found that these compounds exhibited free radical-scavenging activities superior to those of N-acetyl-L-cysteine nih.gov. This suggests that the isobutyryl group may confer enhanced antioxidant capacity.

The isobutyryl group, being more lipophilic than the acetyl group, may facilitate better interaction with cellular membranes and other lipophilic environments where oxidative damage often occurs. The structure of the acyl group can also influence the stability of the thiol group, which is central to the antioxidant activity of cysteine. Further SAR studies are needed to fully elucidate the relationship between the N-isobutyryl modification and the biological functions of D-cysteine, including its antioxidant, anti-inflammatory, and neuroprotective effects.

Design and Evaluation of N-Isobutyryl-cysteine Derivatives for Enhanced Activity

The design of derivatives of N-isobutyryl-cysteine is a strategic approach aimed at enhancing its therapeutic properties, such as bioavailability and antioxidant capacity. A key strategy involves creating prodrugs that can deliver cysteine more effectively into cells. N-acetylcysteine (NAC) is a well-known cysteine prodrug, but researchers have explored other N-acyl derivatives, including N-isobutyryl-cysteine, with the expectation of improved bioavailability compared to their acetyl counterparts. researchgate.netnih.gov

One area of investigation has been the synthesis and evaluation of novel conjugates of N-isobutyryl-L-cysteine. For instance, four new conjugates involving N-isobutyryl-L-cysteine and 2-mercaptoethylamine (MEA), also known as cysteamine, have been designed and synthesized. nih.gov The primary goal of creating these derivatives was to improve upon the antioxidant and therapeutic activities of existing thiol-containing compounds like NAC. researchgate.netnih.gov

The antioxidant potential of these newly synthesized conjugates was rigorously evaluated using several standard assays that measure free radical-scavenging activity. The results were then compared against established antioxidants, including Trolox (a vitamin E analog) and NAC. nih.gov

Compound/AssayDPPH Test (Radical Scavenging)ABTS Test (Radical Scavenging)Deoxyribose Assay (Hydroxyl Radical Scavenging)
N-isobutyryl-L-cysteine/MEA ConjugatesActivity similar to Trolox, superior to NACActivity similar to Trolox, superior to NACActivity similar to Trolox, superior to NAC
Trolox (Standard)High activityHigh activityHigh activity
N-acetylcysteine (NAC)Lower activity than conjugatesLower activity than conjugatesLower activity than conjugates

This table summarizes the comparative antioxidant activities of N-isobutyryl-L-cysteine/MEA conjugates based on findings from multiple free radical scavenging methods. nih.gov

The research demonstrated that most of the N-isobutyryl-L-cysteine/MEA conjugates exhibit free radical-scavenging activities comparable to Trolox and consistently superior to NAC. nih.gov Beyond their antioxidant effects, these derivatives were also assessed for other potential therapeutic applications. While they did not show pro-GSH activities, they displayed notable anti-HIV properties in in vitro studies using human monocyte-derived macrophages. researchgate.netnih.gov These findings suggest that N-isobutyryl derivatives could have useful applications in conditions like HIV infection, leveraging both their antioxidant and specific anti-HIV activities. nih.gov The design of such derivatives highlights a promising strategy for developing cysteine-based compounds with enhanced biological efficacy. mdpi.com

Computational Approaches in Elucidating Molecular Interactions and Conformations

Computational methods are invaluable tools for understanding the structure, function, and molecular interactions of cysteine derivatives like N-isobutyryl-cysteine. researchgate.netnih.gov These approaches allow researchers to predict and analyze molecular properties, such as conformation and binding affinity, which are critical for designing compounds with specific biological activities. researchgate.net

One significant application of computational chemistry has been in determining the preferential conformation of N-isobutyryl-cysteine molecules. A combination of experimental spectroscopy and theoretical calculations has been employed to gain detailed structural insights. Specifically, Vibrational Circular Dichroism (VCD) spectroscopy, which is highly sensitive to molecular chirality and conformation, has been used in conjunction with Density Functional Theory (DFT) calculations. researchgate.net

This combined approach was used to study the structure of N-isobutyryl-L-cysteine (NIC) molecules when adsorbed onto gold nanoparticles. The VCD spectra provided direct information about the molecular structure, which was then interpreted and supported by DFT calculations. researchgate.net These calculations suggested a preferential conformation for the deprotonated N-isobutyryl-L-cysteine when interacting with a small gold cluster (Au₈). researchgate.net

Computational MethodMolecule StudiedKey Finding
Density Functional Theory (DFT)Deprotonated N-isobutyryl-L-cysteine on an Au₈ clusterIdentified the most stable (preferential) geometric conformation among several possibilities.

This table outlines the use of DFT calculations to determine the preferential conformation of N-isobutyryl-L-cysteine on a gold cluster. researchgate.net

Furthermore, molecular docking is another powerful computational technique used to study cysteine-based compounds. nih.gov Docking simulations predict how a molecule (ligand), such as a cysteine derivative, binds to a specific target protein. chemrxiv.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site. For example, docking studies on N-acetyl cysteine have been used to evaluate its binding ability to viral proteases, identifying specific amino acid residues it interacts with, like Cys-145 and His-163. chemrxiv.org Such computational analyses are crucial for the rational design of novel therapeutic agents by providing a molecular-level understanding of their mechanism of action. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel N-Isobutyryl-D-cysteine Based Research Probes and Reagents

The unique stereochemistry of this compound, combined with its thiol group, makes it an exemplary candidate for the development of sophisticated research probes and reagents for chiral recognition and analysis.

One of the most promising avenues of research is its use as a capping agent for gold nanoparticles (AuNPs). nih.govuwec.edu When this compound and its enantiomer, N-Isobutyryl-L-cysteine, are used to coat AuNPs, they create a chiral footprint on the metal core. nih.gov These functionalized nanoparticles are highly soluble in water and exhibit strong optical activity, which can be analyzed using techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy. nih.govuwec.edu The optical properties of these nanoparticles are sensitive to the conformation of the adsorbed this compound molecule, allowing for detailed structural studies. nih.gov The distinct chiroptical signals from nanoparticles coated with the D- and L-enantiomers make them valuable probes for stereospecific interactions. nih.gov

Furthermore, this compound is a well-established chiral derivatizing agent, particularly for the analysis of amino acid enantiomers. In a process known as precolumn derivatization, it reacts with primary amines, such as those in amino acids, in the presence of o-phthalaldehyde (B127526) (OPA). nih.gov This reaction forms diastereomeric isoindole derivatives that can be readily separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net This methodology is crucial for chiral metabolomics, allowing for the sensitive detection of D-amino acids in complex biological matrices like plant tissues, bioactive peptides, and even extraterrestrial samples. nih.gov

The development of these reagents is ongoing, with research focusing on enhancing detection sensitivity and expanding the range of analytes. The principle of using this compound to impart chirality can be extended to other nanomaterials and sensor platforms, opening new possibilities for chiral sensing and separation technologies.

Probe/Reagent TypeCore TechnologyApplicationKey Findings
Chiral Gold Nanoparticles (AuNPs)This compound as a chiral capping agent.Chiroptical spectroscopy (CD and VCD) for studying stereospecific interactions. nih.govuwec.eduThe adsorbed thiol imparts a chiral footprint on the nanoparticle, resulting in strong, enantiomer-specific optical signals. nih.gov
Chiral Derivatizing AgentReaction with o-phthalaldehyde (OPA) to form diastereomers with amino acids. nih.govHPLC-based separation and quantification of D- and L-amino acid enantiomers in biological and pharmaceutical samples. Allows for sensitive and accurate chiral analysis on standard, non-chiral chromatography columns. nih.gov
Chiral Electrochemical InterfacesSelf-assembly on gold electrodes to create chiral surfaces. rsc.orgElectrochemical sensing and discrimination of chiral molecules. rsc.orgDemonstrates stereoselective interactions with analytes like L-methotrexate, leading to different electrochemical responses. rsc.org

Advanced Applications in Biointerface Engineering and Chiral Biomaterials

The ability of this compound to form ordered layers on surfaces is being harnessed for advanced applications in biointerface engineering and the creation of chiral biomaterials. These applications leverage the specific interactions that occur between a chiral surface and biological molecules, which are themselves overwhelmingly chiral.

A significant area of application is the creation of chiral interfaces through the self-assembly of this compound on gold surfaces. rsc.org The thiol group of the molecule forms a strong bond with gold, leading to the formation of a self-assembled monolayer (SAM). This process creates a surface with a defined chirality that can be used to study and control interactions with other chiral molecules. For example, research has shown that electrodes modified with L- or D-N-isobutyryl-cysteine exhibit different electrochemical responses when interacting with the cancer drug L-methotrexate, demonstrating a clear stereoselective effect. rsc.org Such interfaces could be used to develop novel biosensors or platforms for enantioselective separations.

Molecular dynamics simulations have further explored the interaction between single-stranded DNA (ssDNA) and surfaces coated with N-isobutyryl-cysteine, providing insights into how biomolecules interact with these chiral environments. This fundamental understanding is crucial for designing biomaterials that can elicit specific biological responses.

The principles demonstrated with this compound are part of a broader effort to develop chiral biomaterials. mdpi.com The chirality of a material's surface can influence cell adhesion, proliferation, and differentiation, as well as interactions with proteins and other biomolecules. By controlling the surface chirality, it may be possible to design medical implants with improved biocompatibility or create scaffolds for tissue engineering that better mimic the natural biological environment. The transfer of chirality from a single molecule like cysteine to the nanoscale and then to microscale structures is a key concept in this field. mdpi.com

Application AreaSpecific Use of this compoundResearch FocusPotential Impact
Chiral BiosensorsFormation of self-assembled monolayers (SAMs) on gold electrodes. rsc.orgTo achieve stereoselective detection of chiral analytes through electrochemical methods. rsc.orgDevelopment of highly specific sensors for medical diagnostics and pharmaceutical analysis.
Enantioselective SeparationsCreation of chiral surfaces for chromatography or membrane-based separation.To physically separate enantiomers from a racemic mixture.More efficient production of enantiopure drugs and other chemicals.
Chiral BiomaterialsCoating of material surfaces to control biological interactions. To study the influence of surface chirality on cell behavior and protein adsorption. mdpi.comDesign of advanced medical implants, tissue engineering scaffolds, and drug delivery systems with enhanced biological performance. mdpi.com

Integration with High-Throughput Screening and Omics Technologies in Chiral Research

The integration of chiral analysis into high-throughput screening (HTS) and "omics" technologies, such as metabolomics, represents a significant frontier. While direct reports of this compound in large-scale HTS campaigns are limited, its properties as a robust chiral derivatizing agent make it a strong candidate for such applications.

Chiral metabolomics is an emerging field that aims to identify and quantify the full spectrum of chiral metabolites in a biological system. nih.gov This is critical because enantiomers of the same molecule can have vastly different biological roles and implications for health and disease. nih.gov Analytical methods based on liquid chromatography-mass spectrometry (LC-MS) are the workhorse of metabolomics. The use of chiral derivatizing agents like N-isobutyryl-cysteine (often the L-enantiomer, IBLC) in combination with o-phthalaldehyde (OPA) is a key strategy in this area. nih.gov This "indirect" approach allows for the separation of a wide range of amino acid enantiomers on standard achiral LC columns, which is advantageous for the high-throughput and robust workflows required in omics research. nih.govresearchgate.net

The derivatization process improves both the chromatographic separation and the detection sensitivity by mass spectrometry, making it suitable for analyzing the low concentrations of D-amino acids often found in biological samples. nih.gov As chiral metabolomics platforms become more established, reagents like this compound will be essential for building comprehensive libraries of chiral metabolites and understanding their dynamics in biological systems.

In the context of HTS for drug discovery, particularly for covalent inhibitors that target cysteine residues, there is potential for applying chiral reagents. Screening large libraries of compounds for their reactivity with specific cysteine residues is a modern approach in drug development. nih.gov Chiral derivatization could potentially be integrated into screening workflows to assess the stereoselectivity of covalent binding, providing more detailed information about the structure-activity relationship of hit compounds.

TechnologyRole of Chiral Derivatization (e.g., with N-Isobutyryl-cysteine)Current StatusFuture Perspective
Chiral MetabolomicsEnables the separation and quantification of chiral metabolite enantiomers (e.g., amino acids) using standard LC-MS platforms. nih.govEstablished as a key "indirect" method for targeted and untargeted analysis of amino acid enantiomers in complex biological samples. nih.govmdpi.comBroader application to profile a wider range of chiral metabolites and integration into routine omics workflows to study disease and toxicology.
High-Throughput Screening (HTS)Potential use in secondary screens to determine the enantioselectivity of hit compounds from a primary screen.Chiral derivatization is primarily used in analytical chemistry; its integration into HTS is not yet standard practice.Development of automated derivatization protocols compatible with HTS formats to provide early-stage data on stereoselectivity for drug discovery.
ProteomicsCan be used to determine the chiral composition of peptides after hydrolysis. mdpi.comUsed in targeted studies to identify the presence of D-amino acids in proteins, which can be a marker of aging or disease. mdpi.comIntegration with quantitative proteomics methods to assess the rate and extent of amino acid racemization across the proteome.

Addressing Reproducibility and Rigor in this compound Related Preclinical Research

Ensuring the rigor and reproducibility of preclinical research is fundamental to the successful translation of scientific findings. nih.gov The issues are not specific to any single compound but apply to all areas of biomedical research, including the work involving this compound. A failure to reproduce key findings can lead to wasted resources and hinder scientific progress. lqventures.comculturecollections.org.uk

For research involving this compound, several key areas require careful attention to ensure reproducibility. First, the purity and characterization of the compound itself are critical. This includes confirming the chemical identity and, most importantly, the enantiomeric purity of the this compound used, as any contamination with the L-enantiomer could confound results in studies of stereoselectivity. nih.gov

Second, experimental protocols must be reported in sufficient detail to allow other researchers to replicate the work. nih.gov In the context of the applications discussed, this includes detailed descriptions of the synthesis of functionalized nanoparticles, the conditions for self-assembly of monolayers, and the protocols for chiral derivatization and chromatographic analysis. uwec.edursc.org For example, when preparing N-isobutyryl-cysteine protected gold nanoparticles, factors such as the ratio of thiol to gold, the reducing agent used, and the purification method can all affect the final product and must be clearly documented. uwec.edu

Third, the statistical analysis of data must be appropriate and transparently reported. trilogywriting.com In studies comparing the effects of D- and L-enantiomers, robust statistical methods are needed to confirm that observed differences are significant. This includes defining sample sizes, specifying data analysis plans in advance, and avoiding selective reporting of results. nih.gov

The scientific community, funding agencies, and journals are increasingly emphasizing the importance of these principles. culturecollections.org.uk For the promising research involving this compound to reach its full potential, it is imperative that studies are designed, executed, and reported with the highest standards of scientific rigor.

Area of RigorKey RecommendationApplication to this compound Research
Reagent and Material ValidationEnsure the identity, purity, and stability of all key reagents. culturecollections.org.ukVerify the chemical and enantiomeric purity (e.g., >99.5%) of this compound using appropriate analytical techniques like HPLC.
Transparent Reporting of ProtocolsProvide a detailed, step-by-step description of all experimental procedures. nih.govClearly document all parameters for nanoparticle synthesis, SAM formation, or derivatization reactions, including concentrations, temperatures, reaction times, and purification methods. uwec.edu
Experimental DesignUse randomization, blinding (where appropriate), and adequate sample sizes based on power calculations. trilogywriting.comWhen comparing D- and L-enantiomers, ensure that samples are randomized and that data analysis is performed by an individual blinded to the sample identity to prevent bias.
Data Analysis and StatisticsPre-specify the statistical analysis plan and report all data, including negative or inconclusive results. nih.govUse appropriate statistical tests to compare the effects of different chiral interfaces or the quantities of enantiomers detected. Report confidence intervals and exact p-values.

Q & A

Q. How to optimize experimental workflows for studying the compound’s role in protein synthesis modulation?

  • Workflow : Use puromycin incorporation assays to measure nascent protein synthesis rates. Combine with riboprofiling to identify translationally regulated mRNAs. Validate using SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .

Data Reporting Standards

  • Kinetic Data : Report Km, Vmax, and inhibition constants with ±SD. Use Michaelis-Menten plots with nonlinear regression fits .
  • Antifungal Activity : Provide MIC (minimum inhibitory concentration) values in µg/mL or µM, alongside clinical breakpoints from CLSI guidelines .
  • Gene Expression : Adhere to MIQE guidelines for qPCR, including primer efficiencies and Ct thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.